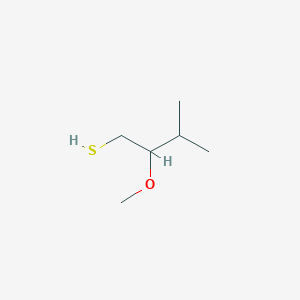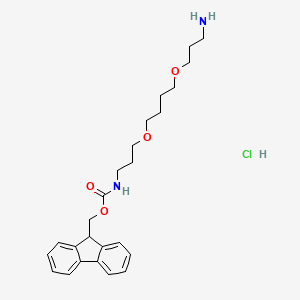
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride” is a chemical compound with the molecular weight of 430.93 . It is also known as Fmoc-OSu.
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The molecular formula of this compound is C23H26N2O4.ClH . The InChI key is XCEUTTUALOJQDL-UHFFFAOYSA-N .Chemical Reactions Analysis
Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .Wissenschaftliche Forschungsanwendungen
Self-Assembly and Bio-templating
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which shares a functional similarity with the mentioned compound, are known for their self-assembly features. These compounds are utilized in the development of functional materials due to their hydrophobicity and aromaticity, enhancing the association of building blocks. They are explored for applications in cell cultivation, bio-templating, and as therapeutic agents (Kai Tao et al., 2016).
Supramolecular Structures and Crystal Analysis
The structural and supramolecular characteristics of Fmoc-amino acids have been extensively studied, offering insights into their potential in designing novel hydrogelators, biomaterials, or therapeutics. Detailed analysis of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety contributes to understanding their biomedical applications (J. Bojarska et al., 2020).
Functional Materials and Fluorene Structures
The electronic, thermal stability, and reactivity properties of fluorene compounds, including those similar to the specified chemical, have been investigated for their applications in polymers, photosensitive materials, and OLED materials. These studies highlight the utility of fluorene-containing structures in improving the performance of epoxy and polycarbonate resins, indicating their broad applicability in material science (Wang Ji-ping, 2011).
Synthesis and Purification Techniques
Efforts to improve the synthesis and purification of Fmoc-amino acids have led to the development of new reagents and methods, such as Fmoc-OASUD, which provides Fmoc-amino acids free from impurities resulting from Lossen rearrangement. This advancement contributes to the purity and yield of Fmoc-amino acids, essential for their application in peptide synthesis and other biochemical processes (B. L. Rao et al., 2016).
Antimicrobial and Antibacterial Applications
The incorporation of Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, into supramolecular hydrogels with silver ions has shown improved antibacterial properties. These hydrogels demonstrate significant efficacy against both gram-positive and gram-negative bacteria while maintaining biocompatibility, suggesting their potential in biomedical applications as antibacterial agents (Xue-qing Zhao et al., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The compound this compound interacts with its targets by forming a protective group around the amine group of amino acids . This protective group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the synthesis of peptides and proteins . By protecting the amine group of amino acids, it allows for the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the protection of the amine group of amino acids during peptide and protein synthesis . This protection allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of water and other environmental conditions .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)
![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)

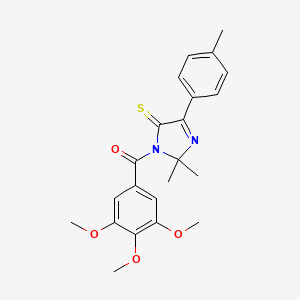
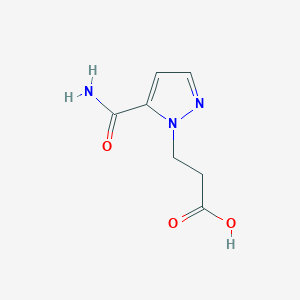

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

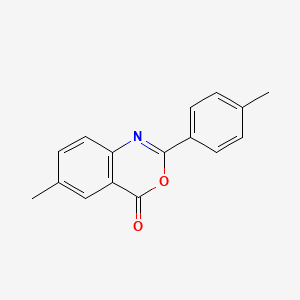
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)
![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
